molecular formula C16H15ClN4O2S B2804624 N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide CAS No. 899741-88-9

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide

Cat. No.: B2804624
CAS No.: 899741-88-9
M. Wt: 362.83
InChI Key: JJIWLHAALRAXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide is a useful research compound. Its molecular formula is C16H15ClN4O2S and its molecular weight is 362.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Properties

Compounds structurally related to N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide have been explored for their biological activities, including anticancer and antimicrobial effects. A study by Katariya et al. (2021) on new 1,3-oxazole clubbed pyridyl-pyrazolines, which shares a similar structural motif, showed promising anticancer activity against a 60 cancer cell line panel and in vitro antibacterial and antifungal activities. These findings highlight the potential of such compounds in developing treatments against various cancers and infections (Katariya, D. R. Vennapu, & Shah, 2021).

Molecular Docking and Drug Design

The application of molecular docking studies to compounds with pyrazole and chlorophenyl groups, akin to the structure of interest, aids in understanding their interaction with biological targets. This approach is crucial in drug discovery and development, enabling researchers to predict the binding efficiency of compounds to specific receptors or enzymes. For instance, Hafez, El-Gazzar, & Al-Hussain (2016) synthesized novel pyrazole derivatives with antimicrobial and anticancer potency, using molecular docking to identify potential mechanisms of action. Such research underscores the value of structural analogs in the rational design of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural and Functional Analyses

Research into the crystal structure and functional analysis of related compounds provides foundational knowledge that informs the synthesis and potential applications of new chemical entities. For example, the study of the crystal structure and Hirshfeld surface analysis of pyrazole-1-carboxamide derivatives by Prabhuswamy et al. (2016) not only sheds light on the molecular interactions and stability of such compounds but also on their potential functional applications in medicinal chemistry and materials science (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-2-7-18-15(22)16(23)19-14-12-8-24-9-13(12)20-21(14)11-5-3-10(17)4-6-11/h2-6H,1,7-9H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIWLHAALRAXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.